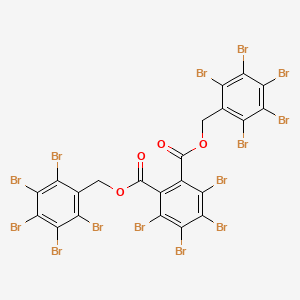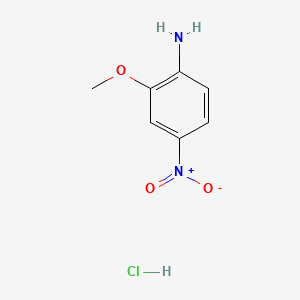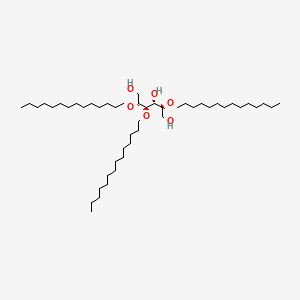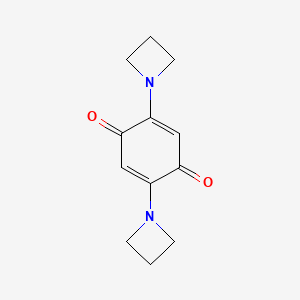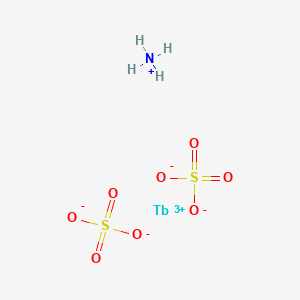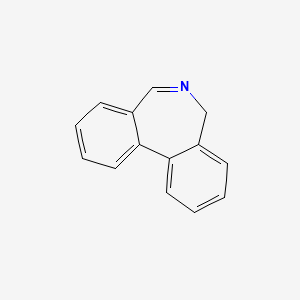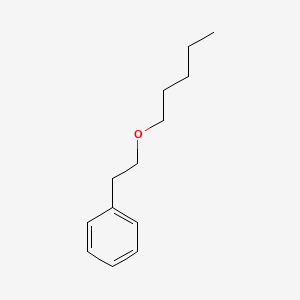
(2-(Pentyloxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Pentyloxy)ethyl)benzene is an organic compound characterized by a benzene ring substituted with a pentyloxy group and an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentyloxy)ethyl)benzene typically involves the alkylation of benzene with a pentyloxyethyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows: [ \text{C₆H₆ + R-O-(CH₂)₂-Cl} \xrightarrow{AlCl₃} \text{C₆H₅-CH₂-CH₂-O-R} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring. For example, nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields nitro-(2-(Pentyloxy)ethyl)benzene.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C
Substitution: HNO₃/H₂SO₄ for nitration, SO₃/H₂SO₄ for sulfonation, Br₂/FeBr₃ for bromination
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
(2-(Pentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-(Pentyloxy)ethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The pentyloxy group can influence the electron density of the benzene ring, affecting its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
(2-(Cyclohexyloxy)ethyl)benzene: Similar structure but with a cyclohexyloxy group instead of a pentyloxy group.
(2-(Methoxy)ethyl)benzene: Contains a methoxy group instead of a pentyloxy group.
(2-(Butoxy)ethyl)benzene: Contains a butoxy group instead of a pentyloxy group.
Uniqueness: (2-(Pentyloxy)ethyl)benzene is unique due to the presence of the pentyloxy group, which can impart different physical and chemical properties compared to its analogs
Propriétés
Numéro CAS |
93804-60-5 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2-pentoxyethylbenzene |
InChI |
InChI=1S/C13H20O/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |
Clé InChI |
HNIRLTDJIGVHOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


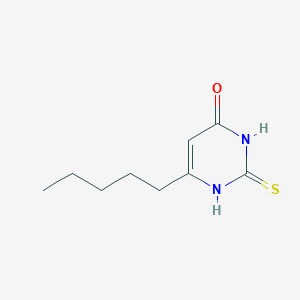
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
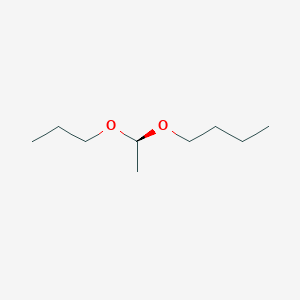

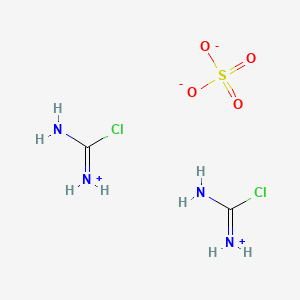
![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)

